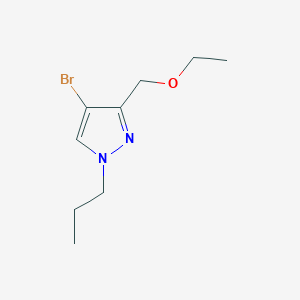![molecular formula C13H14N4O2S2 B2943315 [(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine CAS No. 893984-50-4](/img/structure/B2943315.png)
[(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole” is a derivative of the imidazo[2,1-b]thiazole class of compounds . Thiazoles, including imidazo[2,1-b]thiazoles, are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives, including “6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole”, typically involves the cyclocondensation between 2-aminothiazole and an α-halogenated carbonyl compound . The specific synthesis process for “6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole” is not available in the retrieved papers.Applications De Recherche Scientifique
Therapeutic Versatility of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazole derivatives are recognized for their significant potential in medicinal chemistry, demonstrating a wide range of pharmacological activities. This heterocyclic moiety forms the basis of several therapeutic agents, highlighting the versatility and importance of imidazo[2,1-b]thiazoles in the development of new pharmacologically active derivatives. The extensive pharmacological activities of these derivatives, covered between 2000-2018, underscore their potential in inspiring medicinal chemists towards achieving breakthroughs in developing clinically viable candidates (Shareef et al., 2019).
Patent Insights on Novel Thiazole Derivatives
The review of patents from 2008 to 2012 reveals the medicinal chemistry perspective of thiazole derivatives, showcasing their applications as antioxidants, analgesics, anti-inflammatory, antimicrobial, and antitumor agents among others. This period saw a focus on inhibitors of phosphatidylinositol-3-kinase, protein kinase, and modulators of metabolism-related enzymes. The therapeutic applications and pharmacological activities derived from the thiazole nucleus in these patents indicate the ongoing innovation and interest in developing novel compounds based on this scaffold (Leoni et al., 2014).
Synthesis and Transformation of 4-Phosphorylated Derivatives
The synthesis methods for 4-phosphorylated imidazole derivatives, including imidazo[2,1-b][1,3]thiazoles, involve metallic derivatives of imidazole and phosphorus halides. These compounds exhibit diverse biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and others, showcasing the broad application potential of phosphorylated derivatives in pharmaceutical research (Abdurakhmanova et al., 2018).
Antitumor Activity of Imidazole Derivatives
Research on bis(2-chloroethyl)amino derivatives of imidazole and other imidazole compounds has revealed promising antitumor activities. Some of these compounds have progressed beyond preclinical testing, indicating the potential of imidazo[2,1-b][1,3]thiazole derivatives in the search for new antitumor drugs and the synthesis of compounds with varying biological properties (Iradyan et al., 2009).
Mécanisme D'action
Target of Action
The primary target of 6-[4-(Dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal functioning of the enzyme, thereby affecting the biosynthesis of coenzyme A, which is crucial for various metabolic processes in the cell .
Biochemical Pathways
The inhibition of Pantothenate synthetase affects the biosynthesis of coenzyme A. Coenzyme A is involved in various biochemical pathways, including the citric acid cycle and the synthesis and oxidation of fatty acids. By inhibiting the production of coenzyme A, the compound disrupts these critical metabolic processes, leading to the inhibition of the growth and proliferation of Mtb .
Pharmacokinetics
The compound was designed using in silico admet prediction, which suggests that it may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .
Result of Action
The compound exhibits significant antitubercular activity. Specifically, it has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, the compound appears to selectively inhibit Mtb, as it showed no activity against a panel of non-tuberculous mycobacteria .
Propriétés
IUPAC Name |
6-[4-(dimethylsulfamoylamino)phenyl]imidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-16(2)21(18,19)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)14-12/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBVKJCMAJMRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2943232.png)

![6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2943234.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2943235.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2943238.png)

![3,7,9-trimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2943240.png)


![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)
![3-((5-((4-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2943247.png)
![2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943251.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)
